3-(1H-pyrazol-4-yl)propiolic acid
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Overview
Description
3-(1H-pyrazol-4-yl)propiolic acid is a chemical compound with the molecular formula C6H4N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)propiolic acid typically involves the reaction of pyrazole derivatives with propiolic acid. One common method includes the cycloaddition of pyrazole with propiolic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-(1H-pyrazol-4-yl)propiolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-4-yl)propanoic acid
- 3-(1H-pyrazol-4-yl)acrylic acid
- 3-(1H-pyrazol-4-yl)butanoic acid
Uniqueness
3-(1H-pyrazol-4-yl)propiolic acid is unique due to its propiolic acid moiety, which imparts distinct reactivity and properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H4N2O2 |
---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3-(1H-pyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H4N2O2/c9-6(10)2-1-5-3-7-8-4-5/h3-4H,(H,7,8)(H,9,10) |
InChI Key |
YKSFARIQECTHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C#CC(=O)O |
Origin of Product |
United States |
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